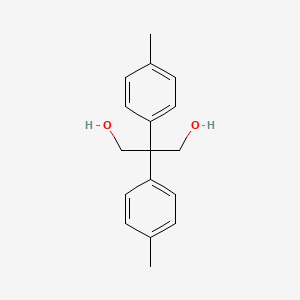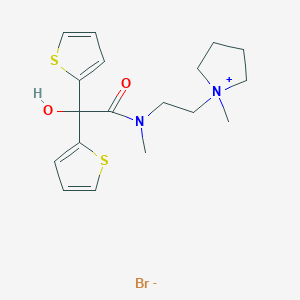
Pyrrolidinium, 1-(2-(alpha,alpha-di(2-thienyl)-alpha-hydroxy-N-methylacetamido)ethyl)-1-methyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidinium, 1-(2-(alpha,alpha-di(2-thienyl)-alpha-hydroxy-N-methylacetamido)ethyl)-1-methyl-, bromide is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrrolidinium core with various functional groups attached, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Pyrrolidinium, 1-(2-(alpha,alpha-di(2-thienyl)-alpha-hydroxy-N-methylacetamido)ethyl)-1-methyl-, bromide involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolidinium core, followed by the introduction of the thienyl groups and the hydroxy-N-methylacetamido moiety. The final step involves the addition of the bromide ion to form the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
Pyrrolidinium, 1-(2-(alpha,alpha-di(2-thienyl)-alpha-hydroxy-N-methylacetamido)ethyl)-1-methyl-, bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyrrolidinium, 1-(2-(alpha,alpha-di(2-thienyl)-alpha-hydroxy-N-methylacetamido)ethyl)-1-methyl-, bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Pyrrolidinium, 1-(2-(alpha,alpha-di(2-thienyl)-alpha-hydroxy-N-methylacetamido)ethyl)-1-methyl-, bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Pyrrolidinium, 1-(2-(alpha,alpha-di(2-thienyl)-alpha-hydroxy-N-methylacetamido)ethyl)-1-methyl-, bromide can be compared with other similar compounds, such as:
Pyrrolidinium derivatives: These compounds share the pyrrolidinium core but differ in their functional groups, leading to variations in their properties and applications.
Thienyl-containing compounds: These compounds contain thienyl groups and may exhibit similar chemical reactivity and biological activities.
N-methylacetamido derivatives: These compounds have the N-methylacetamido moiety and may have comparable biological effects
Properties
CAS No. |
26058-52-6 |
|---|---|
Molecular Formula |
C18H25BrN2O2S2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2,2-dithiophen-2-ylacetamide;bromide |
InChI |
InChI=1S/C18H25N2O2S2.BrH/c1-19(9-12-20(2)10-3-4-11-20)17(21)18(22,15-7-5-13-23-15)16-8-6-14-24-16;/h5-8,13-14,22H,3-4,9-12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MOAOBWHSIHVXRC-UHFFFAOYSA-M |
Canonical SMILES |
CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CS2)(C3=CC=CS3)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


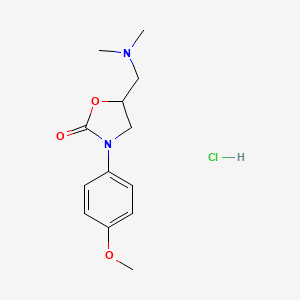
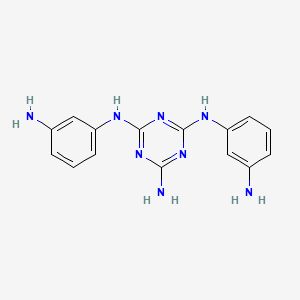
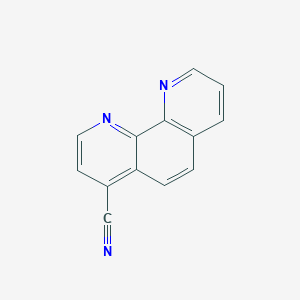
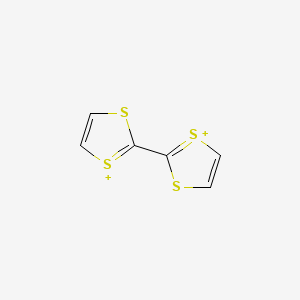
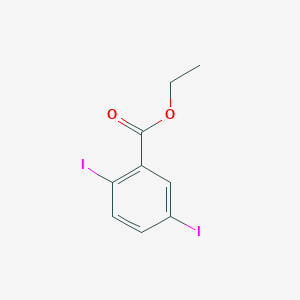
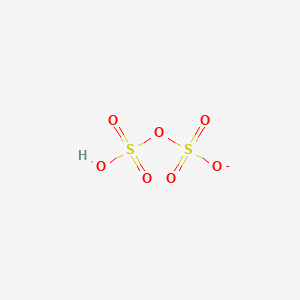
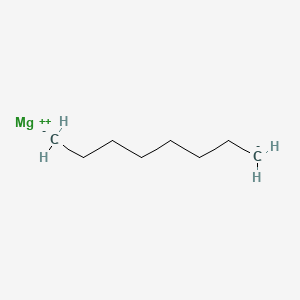
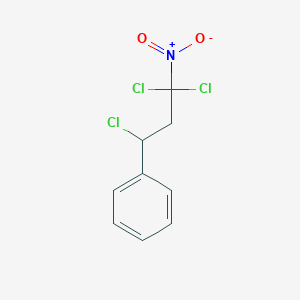
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
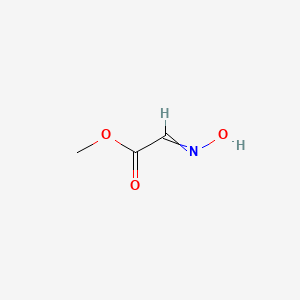
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
